molecular formula C12H12N2O5S B7744033 2-[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid

2-[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid

Cat. No.: B7744033
M. Wt: 296.30 g/mol
InChI Key: IFINYJQLZZJHLC-UHFFFAOYSA-N
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Description

2-[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid is a heterocyclic compound that contains both a thieno[2,3-d]pyrimidine core and an acetic acid moiety

Properties

IUPAC Name

2-(6-ethoxycarbonyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c1-3-19-12(18)9-6(2)8-10(20-9)13-5-14(11(8)17)4-7(15)16/h5H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFINYJQLZZJHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include the use of solvents such as diphenyl oxide and biphenyl, with temperatures reaching up to 250°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid is unique due to its specific combination of functional groups and the thieno[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid is a derivative of the thieno[2,3-d]pyrimidine scaffold, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antiplasmodial effects, and other pharmacological applications.

  • Chemical Formula : C₁₀H₈N₂O₅S
  • Molecular Weight : 268.24 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study by Elmongy et al. synthesized various derivatives and assessed their inhibitory effects on triple-negative breast cancer cells. The results showed that some compounds achieved an inhibition rate ranging from 43% to 87% , demonstrating potential for further development in cancer therapeutics .

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundInhibition Rate (%)Cancer Type
Compound I43%Breast Cancer
Compound II87%Non-small Cell Lung Cancer

Antiplasmodial Activity

The compound also shows promise in combating malaria. Thieno[2,3-d]pyrimidine derivatives have been evaluated for their activity against Plasmodium falciparum. For instance, one derivative exhibited an EC₅₀ value of 0.06 to 0.12 µM , indicating potent antiplasmodial activity . The mechanism appears to involve targeting the coenzyme A synthetic pathway critical for parasite survival.

Table 2: Antiplasmodial Activity of Selected Derivatives

CompoundEC₅₀ (µM)Mechanism
Compound A0.06CoA Pathway Inhibition
Compound B0.12CoA Pathway Inhibition

Case Studies

  • In Vivo Studies
    A study conducted on mice infected with Plasmodium berghei demonstrated that administration of a thieno[2,3-d]pyrimidine derivative at a dosage of 50 mg/kg once daily for four days resulted in a 34% reduction in parasitemia , although no significant increase in survival was observed compared to untreated controls .
  • Cytotoxicity Assessments
    Evaluations on HEK-293 mammalian cell lines indicated that certain derivatives maintained low cytotoxicity at concentrations up to 40 µM , suggesting a favorable therapeutic index for further development .

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